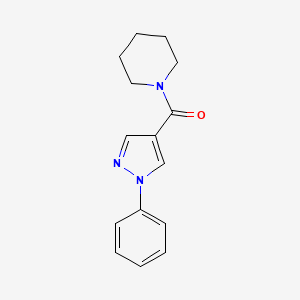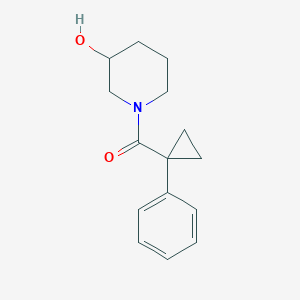![molecular formula C13H14N2O2 B7514804 N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B7514804.png)
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide, also known as Mecamylamine, is a chemical compound that has been extensively studied for its potential pharmacological applications. Mecamylamine belongs to the class of drugs known as nicotinic acetylcholine receptor antagonists.
Mecanismo De Acción
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide is a non-selective nicotinic acetylcholine receptor antagonist. It blocks the action of acetylcholine at nicotinic receptors in the central and peripheral nervous system. This results in a decrease in the release of dopamine and other neurotransmitters, which may be responsible for its pharmacological effects.
Biochemical and Physiological Effects
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to reduce blood pressure by blocking nicotinic receptors in the sympathetic ganglia. It has also been shown to have antidepressant effects, possibly by increasing the release of serotonin and norepinephrine. N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has been shown to reduce pain sensitivity, possibly by blocking nicotinic receptors in the dorsal horn of the spinal cord.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has a number of advantages and limitations for lab experiments. It is a well-studied compound with a known mechanism of action. It is also relatively easy to synthesize and purify. However, N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has a short half-life and may require frequent dosing in animal experiments. It may also have off-target effects at high doses.
Direcciones Futuras
There are a number of potential future directions for the study of N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide. One potential direction is the development of more selective nicotinic receptor antagonists with fewer off-target effects. Another potential direction is the study of N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide in combination with other drugs for the treatment of addiction and other disorders. Finally, the potential use of N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide in the treatment of other disorders, such as Alzheimer's disease, should be explored.
Métodos De Síntesis
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide can be synthesized through a multistep process starting from 2,5-dimethylfuran. The first step involves the reaction of 2,5-dimethylfuran with 2-bromoethylamine hydrobromide to form 1-(2-bromoethyl)-2,5-dimethylfuran. The second step involves the reaction of 1-(2-bromoethyl)-2,5-dimethylfuran with 4-pyridinecarboxylic acid to form N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide. The final step involves the purification of the compound through recrystallization.
Aplicaciones Científicas De Investigación
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has been extensively studied for its potential pharmacological applications. It has been shown to have antihypertensive, antidepressant, and analgesic effects. N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide has also been studied for its potential use in the treatment of addiction, particularly nicotine addiction. It has been shown to reduce the reinforcing effects of nicotine and may be useful in smoking cessation programs.
Propiedades
IUPAC Name |
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-12(17-9)10(2)15-13(16)11-5-7-14-8-6-11/h3-8,10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCPDFSXBYKFRBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(C)NC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(5-methylfuran-2-yl)ethyl]pyridine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-bicyclo[2.2.1]heptanyl)-N-prop-2-ynylacetamide](/img/structure/B7514726.png)
![1-[2-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7514727.png)
![N-[(2-bromophenyl)methyl]-N,3-dimethylthiophene-2-carboxamide](/img/structure/B7514739.png)
![2-Bicyclo[2.2.1]hept-5-enyl-[4-(pyridin-4-ylmethyl)piperazin-1-yl]methanone](/img/structure/B7514746.png)
![[4-(Dimethylamino)phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7514753.png)

![N-[(3-fluorophenyl)methyl]-N,2-dimethylpropanamide](/img/structure/B7514767.png)
![5-(3-Methoxyphenyl)-8,10-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B7514768.png)

![2-chloro-N-[1-(5-methylfuran-2-yl)ethyl]benzamide](/img/structure/B7514786.png)

![N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7514811.png)
![6-[cyclohexyl(methyl)amino]-N,N-di(propan-2-yl)pyridine-3-sulfonamide](/img/structure/B7514815.png)
